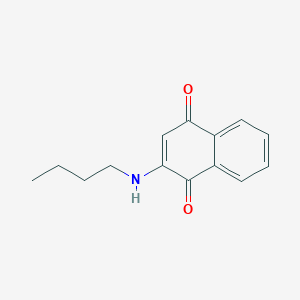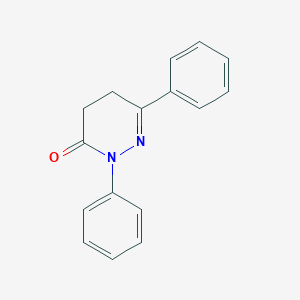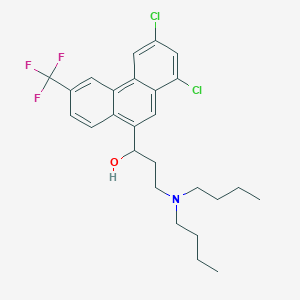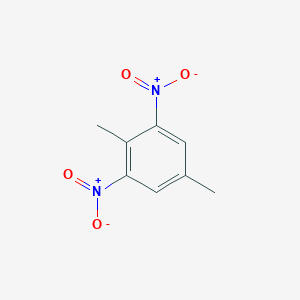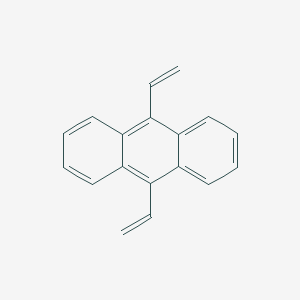
7-(Trifluoromethyl)quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Trifluoromethyl)quinoxalin-2-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the quinoxaline family, which is widely used in medicinal chemistry due to its diverse biological activities.
科学研究应用
7-(Trifluoromethyl)quinoxalin-2-amine has been extensively studied for its potential applications in various fields of scientific research. One of its main applications is in medicinal chemistry. This compound has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 7-(Trifluoromethyl)quinoxalin-2-amine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to modulate the activity of certain signaling pathways that are involved in the development of cancer.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, it has been shown to modulate the activity of certain signaling pathways that are involved in the development of cancer.
实验室实验的优点和局限性
The advantages of using 7-(Trifluoromethyl)quinoxalin-2-amine in lab experiments include its high yield synthesis method, its diverse biological activities, and its potential applications in various fields of scientific research. However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, more research is needed to fully understand its mechanism of action and its potential side effects.
未来方向
There are several future directions for the study of 7-(Trifluoromethyl)quinoxalin-2-amine. One direction is to further investigate its potential applications in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its potential therapeutic effects. Additionally, more research is needed to evaluate its safety and potential side effects, in order to determine its suitability for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method is efficient and provides a straightforward approach to synthesizing this compound. It exhibits diverse biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. However, more research is needed to fully understand its mechanism of action, its potential side effects, and its suitability for clinical use.
合成方法
The synthesis of 7-(Trifluoromethyl)quinoxalin-2-amine involves the reaction of 2,3-dichloroquinoxaline with trifluoroacetic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid with a high yield. This method is efficient and provides a straightforward approach to synthesizing this compound.
属性
CAS 编号 |
59489-42-8 |
|---|---|
分子式 |
C9H6F3N3 |
分子量 |
213.16 g/mol |
IUPAC 名称 |
7-(trifluoromethyl)quinoxalin-2-amine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)5-1-2-6-7(3-5)15-8(13)4-14-6/h1-4H,(H2,13,15) |
InChI 键 |
GNIUDFFVKMMRPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)N |
规范 SMILES |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



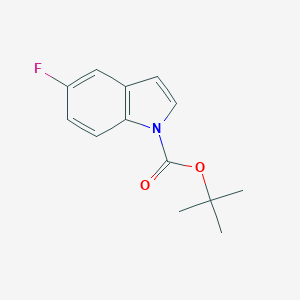

![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)
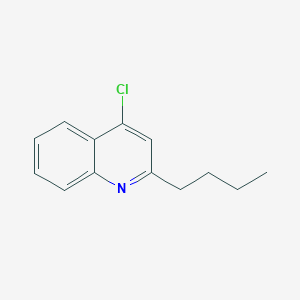
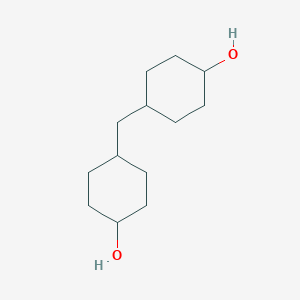
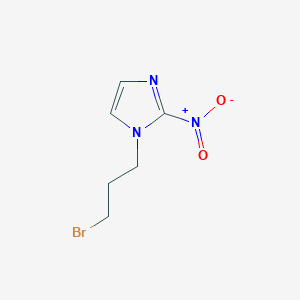
![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
